5-Allyloxy-isophthalic acid monomethyl ester
Overview
Description
5-Allyloxy-isophthalic acid monomethyl ester is an organic compound that belongs to the family of isophthalic acid derivatives It is characterized by the presence of an allyloxy group attached to the isophthalic acid core, with one of the carboxylic acid groups esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyloxy-isophthalic acid monomethyl ester typically involves the reaction of dimethyl 5-hydroxyisophthalate with allyl glycidyl ether in the presence of a base catalyst. The reaction proceeds via a nucleophilic oxirane ring-opening addition, resulting in the formation of the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Allyloxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyloxy group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyloxy derivatives.
Scientific Research Applications
5-Allyloxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Allyloxy-isophthalic acid monomethyl ester depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-hydroxyisophthalate: A precursor in the synthesis of 5-Allyloxy-isophthalic acid monomethyl ester.
5-Diglyceroxy isophthalic acid: Another derivative of isophthalic acid with different functional groups.
Uniqueness
This compound is unique due to the presence of the allyloxy group, which imparts specific reactivity and potential applications that differ from other isophthalic acid derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
3-methoxycarbonyl-5-prop-2-enoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h3,5-7H,1,4H2,2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUUXDYOVBQNKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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